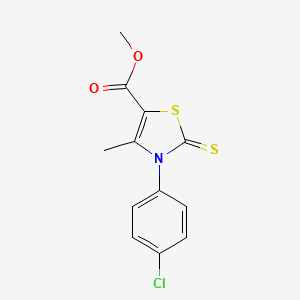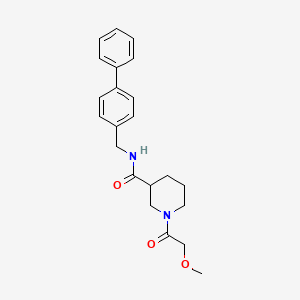![molecular formula C16H16N4O B5669170 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5669170.png)
4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that exhibits unique properties, making it useful in different areas of research.
Mécanisme D'action
The mechanism of action of 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine is not fully understood. However, studies have shown that the compound exhibits excellent binding properties, making it useful in various applications. The compound's unique structure allows it to interact with specific receptors and enzymes, making it useful in drug development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine are still under investigation. However, studies have shown that the compound exhibits excellent antioxidant properties, making it useful in the treatment of oxidative stress-related diseases. The compound has also shown promising results in the treatment of neurological diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine in lab experiments include its unique properties, making it useful in various applications. The compound exhibits excellent coordination properties, making it useful in the synthesis of metal complexes. The compound's unique structure also allows it to interact with specific receptors and enzymes, making it useful in drug development.
The limitations of using this compound in lab experiments include its high cost and limited availability. The compound's synthesis is complex, making it challenging to produce in large quantities. This limitation makes it difficult to conduct large-scale experiments.
Orientations Futures
There are several future directions for research on 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine. One of the significant areas of research is the development of new drugs using this compound. The unique properties of the compound make it an attractive candidate for drug development.
Another area of research is the use of this compound in the treatment of neurological diseases. Studies have shown promising results in the treatment of Alzheimer's and Parkinson's diseases.
Further research is also needed to understand the compound's mechanism of action fully. This understanding will help in the development of new drugs and the optimization of existing drugs.
Conclusion:
In conclusion, 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine is a chemical compound that exhibits unique properties, making it useful in various fields. The compound's potential applications in drug development and the treatment of neurological diseases make it an attractive candidate for further research. However, the high cost and limited availability of the compound pose significant challenges in conducting large-scale experiments.
Méthodes De Synthèse
The synthesis of 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine involves the reaction of 3-methoxybenzylamine and 4-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the resulting compound is purified through various methods.
Applications De Recherche Scientifique
The compound 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a ligand in coordination chemistry. The compound has demonstrated excellent coordination properties, making it useful in the synthesis of metal complexes.
Another area of research is the use of this compound in the development of new drugs. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. The compound's unique properties make it an attractive candidate for drug development.
Propriétés
IUPAC Name |
4-[2-[(3-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12-18-16(14-6-8-17-9-7-14)20(19-12)11-13-4-3-5-15(10-13)21-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSUZHKFIUXKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=NC=C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-tert-butyl-3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5669114.png)
![2-methyl-4-phenyl-9-(quinoxalin-6-ylcarbonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5669122.png)
![1-benzyl-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5669128.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5669139.png)

![2-(3,5-difluorobenzyl)-8-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669155.png)
![(1S*,5R*)-3-(2-methoxyisonicotinoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5669162.png)

![1-methyl-4-({4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)piperazine](/img/structure/B5669176.png)
![9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5669181.png)
![2-(3-methoxypropyl)-8-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669189.png)
![1-(4-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5669193.png)
